amine](/img/structure/B15262173.png)
[1-(2,5-Dichlorophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol . This compound belongs to the class of amines, specifically a secondary amine, where the nitrogen atom is bonded to two carbon atoms. It is characterized by the presence of a dichlorophenyl group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)ethylamine typically involves the reaction of 2,5-dichlorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Dichlorophenyl)ethylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2,5-Dichlorophenyl)ethylamine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or can be used under basic conditions.
Major Products Formed:
- Various substituted amines from nucleophilic substitution reactions.
N-oxides: from oxidation reactions.
Secondary amines: from reduction reactions.
Scientific Research Applications
Chemistry: 1-(2,5-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar amines.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structural features make it a candidate for the synthesis of psychoactive substances.
Industry: In the industrial sector, 1-(2,5-Dichlorophenyl)ethylamine is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [1-(2,5-Dichlorophenyl)ethyl][3-(diethylamino)propyl]amine
- [1-(2,5-Dichlorophenyl)ethyl][3-(piperidin-1-yl)propyl]amine
Uniqueness: Compared to similar compounds, 1-(2,5-Dichlorophenyl)ethylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the propylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[1-(2,5-dichlorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)10-7-9(12)4-5-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
GYMCJVVQNGYUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


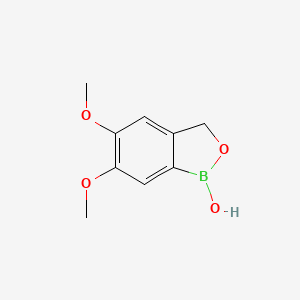
![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B15262094.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine](/img/structure/B15262097.png)
![(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15262106.png)
![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15262114.png)
![2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15262117.png)
![(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane](/img/structure/B15262129.png)
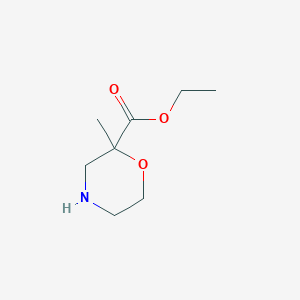
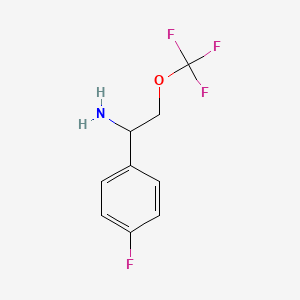
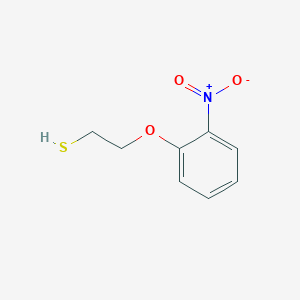
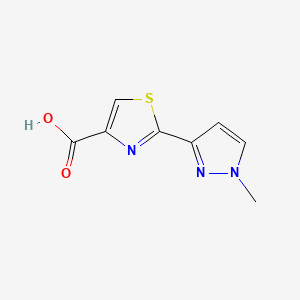
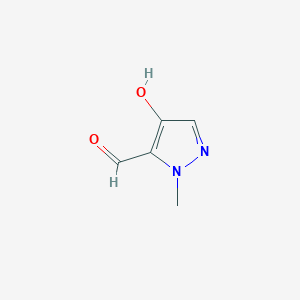
![[2-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B15262202.png)
![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine](/img/structure/B15262207.png)
